N-[(2Z)-3-ethyl-4,6-difluoro-2,3-dihydro-1,3-benzothiazol-2-ylidene]-3,4-dimethoxybenzamide
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Overview
Description
N-[(2Z)-3-ethyl-4,6-difluoro-2,3-dihydro-1,3-benzothiazol-2-ylidene]-3,4-dimethoxybenzamide is a complex organic compound with a molecular formula of C17H14F2N2O2S This compound is characterized by its unique structure, which includes a benzothiazole ring, fluorine atoms, and methoxy groups
Preparation Methods
The synthesis of N-[(2Z)-3-ethyl-4,6-difluoro-2,3-dihydro-1,3-benzothiazol-2-ylidene]-3,4-dimethoxybenzamide involves several steps. One common synthetic route includes the following steps:
Formation of the Benzothiazole Ring: The initial step involves the formation of the benzothiazole ring through the reaction of 2-aminothiophenol with an appropriate aldehyde or ketone under acidic conditions.
Introduction of Fluorine Atoms: The fluorine atoms are introduced via electrophilic fluorination using reagents such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor.
Formation of the Ylidene Group: The ylidene group is formed by the reaction of the benzothiazole derivative with an appropriate alkylating agent.
Attachment of the Dimethoxybenzamide Moiety: The final step involves the coupling of the benzothiazole derivative with 3,4-dimethoxybenzoyl chloride in the presence of a base such as triethylamine.
Industrial production methods may involve optimization of these steps to improve yield and reduce costs.
Chemical Reactions Analysis
N-[(2Z)-3-ethyl-4,6-difluoro-2,3-dihydro-1,3-benzothiazol-2-ylidene]-3,4-dimethoxybenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of the benzothiazole ring or the carbonyl group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine atoms, using nucleophiles such as amines or thiols.
Hydrolysis: Hydrolysis of the amide bond can be achieved under acidic or basic conditions, leading to the formation of the corresponding carboxylic acid and amine.
Scientific Research Applications
N-[(2Z)-3-ethyl-4,6-difluoro-2,3-dihydro-1,3-benzothiazol-2-ylidene]-3,4-dimethoxybenzamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of N-[(2Z)-3-ethyl-4,6-difluoro-2,3-dihydro-1,3-benzothiazol-2-ylidene]-3,4-dimethoxybenzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Inhibition of Enzymes: It can inhibit the activity of certain enzymes, leading to disruption of metabolic pathways.
Interaction with DNA: The compound may intercalate into DNA, affecting DNA replication and transcription processes.
Modulation of Signaling Pathways: It can modulate various signaling pathways, leading to changes in cellular functions and responses.
Comparison with Similar Compounds
N-[(2Z)-3-ethyl-4,6-difluoro-2,3-dihydro-1,3-benzothiazol-2-ylidene]-3,4-dimethoxybenzamide can be compared with other similar compounds, such as:
N-[(2Z)-3-ethyl-4,6-difluoro-1,3-benzothiazol-2(3H)-ylidene]-4-methoxybenzamide: This compound has a similar structure but with a different substitution pattern on the benzamide moiety.
N-[(2Z)-3-ethyl-4,6-difluoro-1,3-benzothiazol-2(3H)-ylidene] cyclopropanecarboxamide: This compound has a cyclopropane ring instead of the dimethoxybenzamide moiety.
N-[(2Z)-3-ethyl-4,6-difluoro-1,3-benzothiazol-2(3H)-ylidene]-4-methoxybenzamide: This compound has a methoxy group instead of the dimethoxybenzamide moiety.
The uniqueness of this compound lies in its specific substitution pattern, which may confer distinct chemical and biological properties.
Properties
IUPAC Name |
N-(3-ethyl-4,6-difluoro-1,3-benzothiazol-2-ylidene)-3,4-dimethoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16F2N2O3S/c1-4-22-16-12(20)8-11(19)9-15(16)26-18(22)21-17(23)10-5-6-13(24-2)14(7-10)25-3/h5-9H,4H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YHQALDSFIVEYPU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=C(C=C2SC1=NC(=O)C3=CC(=C(C=C3)OC)OC)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16F2N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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